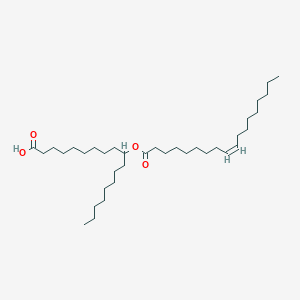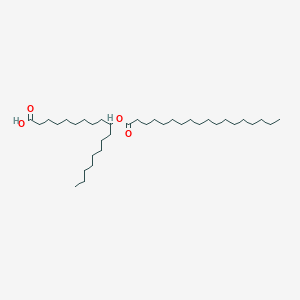
CytoCalcein™ Violet 500
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CytoCalcein™ Violet 500 is a fluorogenic dye used to assess cell viability. It is a cell-permeable dye that, upon entering cells, is cleaved by intracellular esterases. CytoCalcein Violet™ 500 is retained by living cells and displays excitation/emission maxima of 405/500 nm, respectively.
Applications De Recherche Scientifique
Cell Number Determination in Monolayer Cultures
CytoCalcein™ Violet 500 is instrumental in cell number determination in monolayer cultures. Techniques like staining cell nuclei with crystal violet under fixed regimens have been developed, allowing rapid and reproducible quantification of cell number in cultures. This quantification is possible by solubilizing the adsorbed dye into a solution and determining optical density using spectrophotometry. Such methods demonstrate a linear relationship between optical density and cell number, with a sensitivity of approximately 500 cells. This technique is applicable to study agents affecting cell proliferation (Gillies, Didier, & Denton, 1986).
Cytotoxic Activities in Tumor Cell Lines
This compound is used to investigate the cytotoxic activities of macrocyclic peptides (cyclotides) isolated from violets in a variety of human tumor cell lines. This includes examining cytotoxicity in primary cultures of tumor cells from patients and in normal lymphocytes to quantify cytotoxic activity. The findings suggest that cyclotides exhibit strong cytotoxic activities, which vary in a dose-dependent manner. This implies a potential new mode of action for cyclotides, making them interesting for pharmaceutical tools and antitumor agents research (Lindholm et al., 2002).
Analysis of Extracellular Vesicles (EVs)
Conventional flow cytometry combines light side scatter off a 405 nm laser with the fluorescent signal from general labels like Calcein-green and Calcein-violet to assess extracellular vesicles (EVs) surface cargo in various diseases. This application highlights the difficulties in assessing small and medium-sized EVs due to limitations like the scarcity of monoclonal antibody binding sites and swarm detection. The study underscores the need for cautious interpretation of conventional flow cytometry data for EV analysis (Lucchetti et al., 2020).
Genetic Toxicity Assessment
Research utilizing this compound includes studies on the light-enhanced genetic toxicity of crystal violet, a compound used in various biological and biochemical processes. These studies explore the genetic toxicity of crystal violet in different assay systems, providing insights into its action mechanism and potential health implications (Levin, Lovely, & Klekowski, 1982).
Propriétés
Poids moléculaire |
550 |
|---|---|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





